molecular formula C19H16FNO4 B5775146 N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide

N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide

Cat. No. B5775146
M. Wt: 341.3 g/mol
InChI Key: QCRTWBQSAPBLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide, also known as F13640, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to the class of furan-based compounds and has been found to have promising effects in the field of neuroscience.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide involves the modulation of the sigma-1 receptor. This receptor is involved in the regulation of calcium signaling, protein folding, and stress response pathways. By binding to this receptor, N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide can modulate these pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
Studies have shown that N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide can modulate various cellular processes, including calcium signaling, protein folding, and stress response pathways. It has also been found to have neuroprotective effects and can potentially protect against neuronal damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide in lab experiments is its high affinity for the sigma-1 receptor. This allows for the specific targeting of this receptor and the modulation of its associated pathways. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide. One potential direction is the development of novel therapeutic agents based on this compound. Another direction is the study of its potential effects on other cellular pathways and its potential use in the treatment of other diseases. Additionally, further research is needed to fully understand the toxicity and safety of this compound.
Conclusion
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide is a synthetic compound that has been extensively studied for its potential therapeutic properties. Its high affinity for the sigma-1 receptor and its ability to modulate various cellular pathways make it a promising candidate for the development of novel therapeutic agents. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide involves the reaction of 4-fluoroacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with furfurylamine to obtain the final product.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide has been extensively studied for its potential therapeutic properties. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of various cellular processes. This receptor has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4/c1-23-16-8-7-14(11-18(16)24-2)21-19(22)17-10-9-15(25-17)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRTWBQSAPBLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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